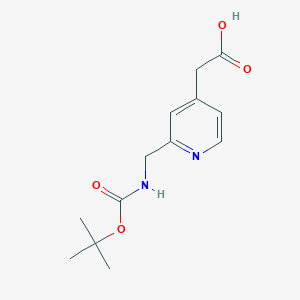
(2-Tert-butoxycarbonylaminomethyl-pyridin-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid is a synthetic organic compound with the molecular formula C12H16N2O4. It is characterized by the presence of a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions produce biaryl compounds .
Scientific Research Applications
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid involves its ability to undergo selective chemical reactions, such as deprotection and coupling, which allow it to interact with various molecular targets. The Boc group provides protection during synthetic steps and can be removed to reveal the reactive amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in structure due to the presence of the Boc group.
Pyridine derivatives: Share the pyridine ring structure.
Acetic acid derivatives: Contain the acetic acid moiety.
Uniqueness
2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetic acid is unique due to its combination of a Boc-protected amino group and a pyridine ring, which provides distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-10-6-9(4-5-14-10)7-11(16)17/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
UNUOOSWWNKHLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















